molecular formula C15H7F2N3OS B2894035 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 801255-70-9

4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

Numéro de catalogue B2894035
Numéro CAS: 801255-70-9
Poids moléculaire: 315.3
Clé InChI: YQZPNMPLCXNNTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The chemical reactivity of similar compounds like N-cyanoacetamides is quite high. They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Applications De Recherche Scientifique

Given the absence of direct information on "4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide," below is an overview of the types of applications similar compounds have in scientific research, which might provide insight into potential areas of application for the compound :

Benzamide Compounds in Scientific Research

Therapeutic Applications : Many benzamide derivatives are explored for their therapeutic potential, including as antipsychotics, anti-inflammatory agents, and treatments for conditions like Parkinson's disease and Huntington's disease. For example, amisulpride, a selective D2-like dopamine antagonist, is noted for its efficacy in treating schizophrenia, indicating a potential therapeutic application for similar benzamide compounds in neuropsychiatric disorders (Wetzel et al., 1998).

Pharmacokinetics and Metabolism : Research into the disposition and metabolism of benzamide derivatives, such as studies on [14C]SB-649868, provides valuable information on how these compounds are processed in the body, their elimination pathways, and their metabolites. This is crucial for understanding the safety and efficacy of these compounds as potential drugs (Renzulli et al., 2011).

Diagnostic Applications : Some benzamide derivatives are used in imaging studies, such as in the detection of melanoma metastases using radiolabeled benzamides. These compounds may bind to specific receptors or structures within tumors, allowing for targeted imaging and potential therapeutic applications (Maffioli et al., 1994).

Research on Adverse Effects : Studies also investigate the adverse effects associated with benzamide derivatives, such as the potential for inducing methemoglobinemia with benzocaine use. Understanding the adverse effects of these compounds is essential for assessing their safety in therapeutic applications (Kuschner et al., 2000).

Mécanisme D'action

The mechanism of action of similar compounds involves the inhibition of certain biological processes. For example, N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) analogues have been identified as potent inhibitors of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .

Orientations Futures

The future directions of research on “4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide” and similar compounds involve further development of these RIPK3-targeting small molecules as they represent promising lead structures . They could potentially evolve into better chemotherapeutic agents .

Propriétés

IUPAC Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPNMPLCXNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.